molecular formula C4H7NNaO4 B101762 L-Aspartic acid, sodium salt CAS No. 17090-93-6

L-Aspartic acid, sodium salt

Cat. No.: B101762
CAS No.: 17090-93-6
M. Wt: 156.09 g/mol
InChI Key: VPGWWDZBZDPONV-DKWTVANSSA-N
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Description

L-Aspartic acid, sodium salt, also known as sodium L-aspartate, is a non-essential amino acid derivative. It is commonly found in the form of a monohydrate and is used in various biochemical and industrial applications. The compound has the molecular formula HO₂CCH₂CH(NH₂)CO₂Na · H₂O and a molecular weight of 173.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Aspartic acid, sodium salt can be synthesized through the neutralization of L-aspartic acid with sodium hydroxide. The reaction typically occurs in an aqueous solution, where L-aspartic acid is dissolved and then titrated with sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to yield the sodium salt in crystalline form .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of carbohydrates using specific strains of bacteria that produce L-aspartic acid. The L-aspartic acid is then isolated and purified before being neutralized with sodium hydroxide to form the sodium salt. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Biological Activity

L-Aspartic acid, sodium salt (sodium L-aspartate), is a sodium salt derivative of the amino acid L-aspartic acid. This compound is notable for its diverse biological activities and applications in various fields, including biochemistry, nutrition, and medicine. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

  • Chemical Formula : C₄H₈NNaO₅
  • Molecular Weight : 173.1 g/mol
  • Appearance : White crystalline solid
  • Solubility : Highly soluble in water

Biological Roles

L-Aspartic acid plays several crucial roles in biological systems:

  • Neurotransmitter Function : It acts as a principal neurotransmitter for fast synaptic excitation in the central nervous system. This function is vital for cognitive processes such as learning and memory .
  • Metabolic Intermediate : It serves as a metabolic intermediate in the urea cycle and amino acid metabolism, influencing energy production and nitrogen balance in the body .
  • Cell Culture Applications : In laboratory settings, sodium L-aspartate is used as a component in buffers and cell culture media to maintain pH stability and provide essential nutrients for cell growth.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of L-aspartic acid. For instance, it has been observed to mitigate neurotoxicity induced by excess glutamate, suggesting potential therapeutic applications in neurodegenerative diseases .

Antioxidant Activity

Research indicates that L-aspartic acid may enhance antioxidant defenses in cells. A study demonstrated that treatment with sodium L-aspartate increased levels of non-enzymatic antioxidants in plantlets exposed to abiotic stressors . This suggests that it may play a role in protecting cells from oxidative damage.

Role in Plant Physiology

L-Aspartic acid sodium salt has been shown to influence plant growth parameters significantly. In a controlled study, varying concentrations of sodium L-aspartate were applied to stevia plantlets, resulting in enhanced shoot biomass and height at optimal concentrations (10 mg/L) compared to controls .

Treatment Concentration (mg/L)Fresh Weight (g/plant)Dry Weight (g/plant)Shoot Height (cm)
10.115 ± 0.0010.018 ± 0.0015.97 ± 0.30
100.311 ± 0.0320.043 ± 0.00210.14 ± 0.51
500.374 ± 0.0190.076 ± 0.0046.39 ± 0.32
1000.389 ± 0.0200.066 ± 0.0035.48 ± 0.28

Cancer Therapy

L-Aspartic acid sodium salt has been investigated for its potential use in cancer therapy as part of nanoparticle formulations for drug delivery systems . Poly(L-aspartic acid) derivatives have shown promise in enhancing the delivery efficacy of chemotherapeutics like cisplatin while reducing systemic toxicity.

Electrochemical Detection

A novel electrochemical sensor utilizing Ag-doped ZnO nanosheets has been developed for detecting L-aspartic acid concentrations in biological samples, demonstrating high sensitivity and specificity . This technology could facilitate real-time monitoring of L-aspartic acid levels in clinical settings.

Properties

CAS No.

17090-93-6

Molecular Formula

C4H7NNaO4

Molecular Weight

156.09 g/mol

IUPAC Name

disodium;(2S)-2-aminobutanedioate

InChI

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1

InChI Key

VPGWWDZBZDPONV-DKWTVANSSA-N

SMILES

C(C(C(=O)[O-])N)C(=O)[O-]

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O.[Na]

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.[Na]

physical_description

White solid;  [Sigma-Aldrich MSDS]

Related CAS

5598-53-8
28826-17-7

Synonyms

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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